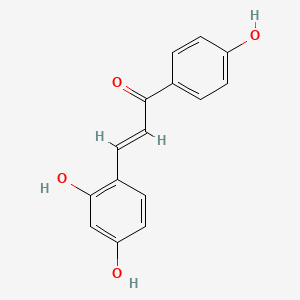

Anticaries agent-1

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C15H12O4 |

|---|---|

分子量 |

256.25 g/mol |

IUPAC名 |

(E)-3-(2,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H12O4/c16-12-5-1-10(2-6-12)14(18)8-4-11-3-7-13(17)9-15(11)19/h1-9,16-17,19H/b8-4+ |

InChIキー |

VDYSHUXENHRSOO-XBXARRHUSA-N |

異性体SMILES |

C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)O)O)O |

正規SMILES |

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Anticaries Agent-1 (PHMB-F)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dental caries remains a significant global health issue, necessitating the development of novel therapeutic agents with enhanced efficacy. This technical guide details the discovery, synthesis, and characterization of a promising new anticaries agent, a fluorine-containing cationic polymer designated PHMB-F. This agent demonstrates a dual-action mechanism, combining the antibacterial properties of polyhexamethylene biguanide (PHMB) with the remineralization capabilities of fluoride. This document provides a comprehensive overview of the synthesis protocol, analytical characterization, and in-vitro evaluation of PHMB-F, intended to serve as a resource for researchers in the fields of cariology, medicinal chemistry, and dental material science.

Introduction

The prevention and treatment of dental caries are primarily focused on controlling cariogenic bacteria, predominantly Streptococcus mutans, and promoting the remineralization of enamel.[1] Fluoride has long been the cornerstone of caries prevention, aiding in the formation of acid-resistant fluorapatite.[2] However, its antibacterial efficacy is limited at concentrations typically used in oral care products.[3] Polyhexamethylene biguanide (PHMB) is a broad-spectrum antimicrobial agent with a favorable safety profile.[1] The innovation of PHMB-F lies in the synergistic combination of PHMB and fluoride into a single cationic polymer, designed to enhance both antibacterial activity and enamel remineralization.[3]

Discovery and Rationale

The development of PHMB-F was driven by the need for an anticaries agent with potent antibacterial and remineralization properties. The rationale was to create a cationic polymer that could effectively target negatively charged bacterial cell surfaces and tooth enamel. The positively charged PHMB backbone serves as a carrier for fluoride ions, concentrating them at the enamel surface to promote remineralization.[3]

Synthesis of PHMB-F

The synthesis of PHMB-F is a multi-step process involving the reaction of Polyhexamethylene biguanide (PHMB) with a fluoride source, followed by purification.

Experimental Protocol: Synthesis of PHMB-F

-

Preparation of Reactant Solutions:

-

Reaction:

-

Add the AgF solution dropwise to the PHMB solution while stirring. Continue the addition until no further precipitate is formed.[3]

-

-

Purification:

-

Centrifuge the resulting suspension at 12,000 rpm for 30 minutes to pellet the precipitate.[3]

-

Carefully collect the supernatant and centrifuge it two more times under the same conditions to ensure complete removal of the precipitate.[3]

-

Transfer the final supernatant to a dialysis bag (molecular weight cutoff 500D).[3]

-

Perform dialysis against deionized water (2 L) for 72 hours, changing the water every 30 minutes for the initial several hours, and then periodically for the remainder of the dialysis period.[3]

-

Collect the dialyzed solution and centrifuge at 12,000 rpm for 30 minutes.[3]

-

-

Lyophilization:

-

Quality Control:

-

Utilize X-ray photoelectron spectroscopy (XPS) to confirm the complete removal of silver ions.[3]

-

Diagram of Synthesis Workflow

Analytical Characterization

The successful synthesis and structure of PHMB-F were confirmed using Fourier Transform-Infrared (FTIR) Spectroscopy and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

FTIR Spectroscopy

FTIR analysis is used to identify the functional groups present in the synthesized polymer. The spectra of PHMB typically show characteristic peaks for N-H, aliphatic C-H, C=N stretching, and amine (-NH2) bending vibrations.[4] The successful incorporation of fluoride is confirmed by the presence of new or shifted bands corresponding to C-F bonds and changes in the fingerprint region of the spectrum.

NMR Spectroscopy

Solid-state NMR provides detailed information about the chemical environment of the atomic nuclei. The spectra of PHMB-F would be compared to that of the PHMB starting material to confirm the covalent attachment of fluorine to the polymer backbone, as evidenced by the appearance of signals in the 19F NMR spectrum and shifts in the 1H and 13C NMR spectra.

Mechanism of Action

PHMB-F exhibits a dual-action mechanism to combat dental caries: antibacterial activity and enamel remineralization.

Antibacterial Mechanism

The cationic nature of the PHMB backbone is crucial for its antibacterial activity. The positively charged polymer electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane integrity, leading to leakage of intracellular components and ultimately cell death.

Diagram of Antibacterial Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. Engineered Biomaterials Trigger Remineralization and Antimicrobial Effects for Dental Caries Restoration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of an anti-caries and remineralizing fluorine-containing cationic polymer PHMB-F - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Epigallocatechin Gallate (EGCG) Against Streptococcus mutans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Streptococcus mutans is a primary etiological agent of dental caries, largely due to its ability to form cariogenic biofilms (plaque) on tooth surfaces. This technical guide provides an in-depth analysis of the multifaceted mechanism of action of Epigallocatechin gallate (EGCG), a major polyphenol found in green tea, against S. mutans. EGCG demonstrates significant potential as a natural anticaries agent by targeting key virulence factors of this bacterium. Its activities include the inhibition of planktonic cell growth, disruption of biofilm formation, and suppression of acid production and tolerance mechanisms. This document outlines the core molecular interactions, presents quantitative efficacy data, details relevant experimental protocols, and provides visual diagrams of the key pathways and workflows.

Core Mechanisms of Action

EGCG exerts its anticariogenic effects against S. mutans through a multi-pronged approach, rather than a single mode of action. The primary mechanisms are:

-

Inhibition of Biofilm Formation: EGCG significantly curtails the ability of S. mutans to form biofilms. This is achieved by inhibiting the initial attachment of bacterial cells to surfaces and disrupting the integrity of the mature biofilm.[1][2] A key target in this process is the synthesis of extracellular polymeric substances (EPS), which form the structural scaffold of the biofilm.

-

Suppression of Virulence-Associated Genes: At the molecular level, EGCG down-regulates the expression of critical genes responsible for biofilm formation and acidogenicity.[3][4][5] Notably, it suppresses the transcription of glucosyltransferase genes (gtfB, gtfC, and gtfD), which encode enzymes essential for the synthesis of adhesive glucans from sucrose.[3][4]

-

Inhibition of Key Enzymatic Activities: EGCG directly inhibits the activity of crucial enzymes. It has been shown to bind to and inhibit glucansucrase (a type of glucosyltransferase), preventing the production of the sticky glucans that allow S. mutans to adhere to teeth and to each other.[6] Furthermore, it inhibits enzymes involved in acid production and tolerance, such as F1Fo-ATPase and lactate dehydrogenase.[1][2]

-

Bacteriostatic and Bactericidal Effects: At sufficient concentrations, EGCG inhibits the growth of planktonic S. mutans and can have a bactericidal (killing) effect.[1][3] It has also been shown to cause immediate changes in the bacterial membrane potential, suggesting that it may disrupt membrane integrity.[3][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of EGCG on S. mutans, compiled from various in vitro studies.

Table 1: Antimicrobial and Antibiofilm Concentrations of EGCG

| Parameter | Value | Medium/Conditions | Reference |

| MIC (Minimum Inhibitory Concentration) | 31.25 µg/mL | Chemically Defined Medium (CDM) | [1][2] |

| 1.1 mg/mL (MIC₅₀) | Brain Heart Infusion (BHI) | [3] | |

| 4.4 mg/mL (MIC₈₀) | Brain Heart Infusion (BHI) | [3] | |

| MBC (Minimum Bactericidal Concentration) | 62.5 µg/mL | Chemically Defined Medium (CDM) | [1][2] |

| MBIC (Minimum Biofilm Inhibitory Conc.) | 15.6 µg/mL (MBIC₉₀) | CDM, 1% Sucrose | [1] |

| 1.1 mg/mL (MBIC₅₀) | BHI, 2% Sucrose | [3] | |

| 4.4 mg/mL (MBIC₉₅) | BHI, 2% Sucrose | [3] | |

| 625 µg/mL (MBIC₉₀) | BHI | [1] | |

| SMIC (Sessile MIC for pre-formed biofilms) | 625 µg/mL (SMIC₈₀) | CDM, 1% Sucrose | [1][2] |

| 1,250 µg/mL (SMIC₅₀) | BHI | [1] |

Note: Variations in reported values can be attributed to different S. mutans strains, culture media, and experimental conditions.

Table 2: Effect of EGCG on S. mutans Gene Expression

| Gene Target | Function | EGCG Concentration | % Reduction in Expression | Reference |

| gtfB | Glucan Synthesis (Insoluble) | 15.6 µg/mL | 60.88% | [4] |

| 0.55 mg/mL | 77-90% | [3] | ||

| gtfC | Glucan Synthesis (Insoluble/Soluble) | 15.6 µg/mL | 60.49% | [4] |

| 0.55 mg/mL | 77-90% | [3] | ||

| gtfD | Glucan Synthesis (Soluble) | 15.6 µg/mL | 66.37% | [4] |

| ftf | Fructan Synthesis | 0.55 mg/mL | 77-90% | [3] |

| brpA | Biofilm Regulation | 0.55 mg/mL | 73% | [3] |

| ldh | Lactate Dehydrogenase (Acid Production) | Sub-MIC | Significantly Suppressed | [1][2] |

| eno | Enolase (Glycolysis) | Sub-MIC | Significantly Suppressed | [1] |

| atpD | F1Fo-ATPase (Acid Tolerance) | Sub-MIC | Significantly Suppressed | [1] |

| aguD | Agmatine Deiminase (Alkali Production) | Sub-MIC | Significantly Suppressed | [1] |

Visualizations: Pathways and Workflows

Mechanism of Action of EGCG against S. mutans

Caption: EGCG's multi-target mechanism against S. mutans.

Experimental Workflow: Biofilm Inhibition Assay

Caption: A typical workflow for quantifying biofilm inhibition.

Detailed Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the microdilution method.

-

Preparation of EGCG Stock: Prepare a concentrated stock solution of EGCG in a suitable solvent (e.g., distilled water or culture medium) and sterilize by filtration (0.22 µm filter).

-

Bacterial Culture: Inoculate S. mutans (e.g., strain UA159) into an appropriate broth medium (e.g., Brain Heart Infusion or a chemically defined medium) and incubate at 37°C in a 5% CO₂ atmosphere until it reaches the mid-logarithmic growth phase.[1]

-

Assay Setup:

-

In a 96-well microtiter plate, add 100 µL of broth to each well.

-

Add 100 µL of the EGCG stock solution to the first well of a row and perform 2-fold serial dilutions across the plate, leaving a positive control well (bacteria, no EGCG) and a negative control well (broth only).

-

Adjust the S. mutans culture to a final concentration of approximately 1 x 10⁶ CFU/mL and add 100 µL to each well (except the negative control).[1]

-

-

Incubation: Incubate the plate at 37°C for 24 hours in a 5% CO₂ atmosphere.

-

MIC Determination: The MIC is defined as the lowest concentration of EGCG that results in no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm.[1]

Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the effect of EGCG on the formation of biofilm biomass.[3][7]

-

Bacterial Culture Preparation: Grow S. mutans overnight in a suitable medium like BHI. Dilute the culture 1:10 in fresh BHI supplemented with 2% sucrose (BHIS).[3]

-

Assay Setup:

-

Biofilm Growth: Incubate the plate for 24 hours at 37°C in 95% air/5% CO₂ to allow for biofilm development.[3]

-

Washing: Carefully discard the culture medium from the wells, being cautious not to disturb the biofilm. Wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove planktonic and loosely attached bacteria.

-

Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Final Wash: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

-

Quantification:

-

Air dry the plate completely.

-

Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye.

-

Measure the absorbance of the solubilized dye at a wavelength of 595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

-

Protocol: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

This protocol is used to quantify the change in expression of target genes (gtfB, gtfC, etc.) in response to EGCG.

-

Biofilm Treatment: Grow S. mutans biofilms in the presence of a sub-inhibitory concentration of EGCG (e.g., 0.55 mg/mL) for 24 hours.[3] A no-EGCG control biofilm must be grown in parallel.

-

RNA Extraction: Harvest the bacterial cells from the biofilm. Extract total RNA using a commercial RNA extraction kit with a DNase treatment step to eliminate genomic DNA contamination. Verify RNA integrity and quantity using a spectrophotometer or bioanalyzer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing a suitable SYBR Green master mix, forward and reverse primers for the target gene(s) and a reference gene (e.g., 16S rRNA), and the synthesized cDNA template.

-

Run the reaction on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and reference genes in the treated and control samples.

-

Calculate the relative gene expression using the ΔΔCt method. The results are expressed as a fold change in the EGCG-treated sample compared to the untreated control.

-

Conclusion

Epigallocatechin gallate (EGCG) presents a compelling profile as a natural anticaries agent. Its mechanism of action against Streptococcus mutans is robust and multifaceted, targeting critical virulence pathways including biofilm formation, gene expression, and acid metabolism. The quantitative data consistently demonstrate its efficacy at physiologically relevant concentrations. The detailed protocols provided herein offer a standardized framework for the continued investigation and development of EGCG-based oral health solutions. For drug development professionals, EGCG serves as a promising lead compound whose multi-target action could reduce the likelihood of resistance development, a common challenge with traditional antibiotics.

References

- 1. The Tea Catechin Epigallocatechin Gallate Suppresses Cariogenic Virulence Factors of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Effect of epigallocatechin gallate on dental biofilm of Streptococcus mutans: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Tea catechin epigallocatechin gallate inhibits Streptococcus mutans biofilm formation by suppressing gtf genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory potential of EGCG on Streptococcus mutans biofilm: A new approach to prevent Cariogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of epigallocatechin gallate on dental biofilm of Streptococcus mutans: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Anticaries Agent-1: Brazilin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dental caries remains a significant global health issue, primarily initiated by the cariogenic bacterium Streptococcus mutans (S. mutans). This organism's ability to form robust biofilms (dental plaque) and produce copious amounts of acid from dietary sugars leads to the demineralization of tooth enamel and the progression of carious lesions. While fluoride has been the cornerstone of caries prevention, the search for novel, effective anticaries agents continues. This technical guide focuses on "Anticaries agent-1," identified as Brazilin, a natural phenolic compound isolated from the heartwood of Caesalpinia sappan.[1][2][3] Brazilin has demonstrated significant potential as an anticaries agent by inhibiting biofilm formation and acid production of S. mutans.[1][2] This document provides a comprehensive overview of the physicochemical properties of Brazilin, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Physicochemical Properties of Brazilin

A summary of the key physicochemical properties of Brazilin is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for formulation development.

Table 1: Physicochemical Properties of Brazilin (this compound)

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₅ | [3][4][5] |

| Molecular Weight | 286.28 g/mol | [1][3][5][6] |

| Appearance | Yellow, needle-like crystalline solid to red powder | [4][7] |

| Solubility | - Soluble in water, ethanol, ether, alkalis | [4] |

| - Insoluble in H₂O (as per another source) | [1] | |

| - ≥28.6 mg/mL in Ethanol | [1] | |

| - ≥8.6 mg/mL in DMSO | [1] | |

| - 30 mg/mL in DMF | [5] | |

| - 30 mg/mL in DMSO | [5] | |

| - 30 mg/mL in Ethanol | [5] | |

| - 10 mg/mL in PBS (pH 7.2) | [5] | |

| pKa | pKa₁ = 6.6, pKa₂ = 9.4 | [8] |

| LogP (Octanol-Water Partition Coefficient) | 1.5 | |

| CAS Number | 474-07-7 | [3][5] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticaries properties of Brazilin are provided below.

Streptococcus mutans Biofilm Inhibition Assay

This protocol is designed to assess the efficacy of Brazilin in preventing the formation of S. mutans biofilms.

Objective: To quantify the inhibition of S. mutans biofilm formation in the presence of Brazilin.

Materials:

-

Streptococcus mutans strain (e.g., UA159)

-

Brain Heart Infusion (BHI) broth supplemented with 1% sucrose

-

Brazilin stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate S. mutans in BHI broth and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Assay Setup:

-

Dilute the overnight culture 1:100 in fresh BHI medium containing 1% sucrose.

-

In a 96-well plate, add 100 µL of the diluted bacterial suspension to each well.

-

Add 100 µL of Brazilin at various concentrations (e.g., 12.5 µM, 25 µM, 50 µM) to the respective wells. Include a vehicle control (e.g., 1% DMSO) and a no-treatment control.[2]

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ atmosphere to allow for biofilm formation.[2]

-

Quantification of Planktonic Growth: After incubation, measure the optical density at 470 nm (OD₄₇₀) to assess planktonic cell growth.[2]

-

Biofilm Staining:

-

Destaining and Measurement:

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

-

Data Analysis: The absorbance reading is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each Brazilin concentration relative to the vehicle control.

Acid Production Assay

This protocol measures the effect of Brazilin on the acid-producing capability of S. mutans.

Objective: To determine the extent to which Brazilin inhibits acid production by S. mutans following a sugar challenge.

Materials:

-

Streptococcus mutans culture (grown to mid-log phase)

-

Washing buffer (e.g., salt solution)

-

Reaction buffer (e.g., buffered saline)

-

Glucose or sucrose solution

-

Brazilin at desired concentrations

-

pH meter or a pH-stat titrator

-

Standardized NaOH solution (e.g., 0.1 M)

Procedure:

-

Preparation of Bacterial Suspension:

-

Harvest S. mutans cells from a mid-log phase culture by centrifugation.

-

Wash the cell pellet twice with a washing buffer to remove residual growth medium.

-

Resuspend the cells in a reaction buffer to a standardized cell density.

-

-

Assay:

-

Equilibrate the bacterial suspension to 37°C.

-

Add Brazilin to the suspension at the desired final concentration and incubate for a short period.

-

Initiate the assay by adding a sugar solution (e.g., glucose or sucrose) to the bacterial suspension.

-

-

Measurement of Acid Production:

-

Using a pH meter: Monitor the pH of the suspension over time. A slower rate of pH drop in the presence of Brazilin compared to the control indicates inhibition of acid production.

-

Using a pH-stat titrator: Maintain a constant pH (e.g., pH 5.5 or 7.0) by the automated addition of a standardized NaOH solution. The amount of NaOH added over time is a direct measure of the acid produced by the bacteria.[9]

-

-

Data Analysis: Compare the rate of acid production (µmol of H⁺/min/mg of cells) in the presence of Brazilin to the control to determine the percentage of inhibition.

Mechanism of Action and Signaling Pathways

Recent studies have elucidated the molecular mechanism by which Brazilin exerts its anticaries effects. A primary target is the diadenylate cyclase (DAC) enzyme in S. mutans.[2]

Inhibition of Diadenylate Cyclase (DAC) Pathway

Brazilin has been shown to non-competitively inhibit the S. mutans diadenylate cyclase (smDAC), an enzyme responsible for synthesizing the secondary messenger cyclic di-AMP (c-di-AMP).[2][10] Increased levels of c-di-AMP are associated with enhanced biofilm formation.[2] By inhibiting smDAC, Brazilin reduces the intracellular concentration of c-di-AMP, thereby suppressing biofilm formation.[2]

Figure 1. Signaling pathway of Brazilin's inhibitory action on S. mutans biofilm formation.

Experimental Workflow: Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a protein target. This method was instrumental in identifying the interaction between Brazilin and its target proteins.

Figure 2. Generalized workflow for molecular docking studies.

Conclusion

Brazilin ("this compound") is a promising natural compound with well-defined physicochemical properties and demonstrated efficacy against the primary etiological agent of dental caries, Streptococcus mutans. Its ability to inhibit biofilm formation and acid production, coupled with a known molecular target, makes it an attractive candidate for further development in oral healthcare. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and dental medicine.

References

- 1. apexbt.com [apexbt.com]

- 2. Tetracyclic homoisoflavanoid (+)-brazilin: a natural product inhibits c-di-AMP-producing enzyme and Streptococcus mutans biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brazilin | C16H14O5 | CID 73384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. caymanchem.com [caymanchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. CAS 474-07-7 | Brazilin [phytopurify.com]

- 8. researchgate.net [researchgate.net]

- 9. Acid production by human strains of Streptococcus mutans and Streptococcus sobrinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetracyclic homoisoflavanoid (+)-brazilin: a natural product inhibits c-di-AMP-producing enzyme and Streptococcus mutans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

Early In Vitro Efficacy of Anticaries Agent-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dental caries remains a significant global health issue, necessitating the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the early in vitro studies designed to evaluate the efficacy of a novel therapeutic candidate, designated "Anticaries Agent-1." The document details the core experimental protocols, presents quantitative efficacy data, and visualizes the experimental workflows and relevant biological pathways. The methodologies described herein are based on established in vitro models for assessing antimicrobial and remineralization properties, providing a robust framework for the preclinical evaluation of new anticaries compounds.[3][4]

Hypothesized Mechanism of Action for this compound

This compound is conceptualized as a dual-action therapeutic designed to combat dental caries through two primary mechanisms:

-

Biofilm Disruption: Interfering with the formation and maturation of cariogenic biofilms, primarily those formed by Streptococcus mutans. S. mutans is a key etiological agent in dental caries, responsible for producing acids and extracellular polysaccharides that form the biofilm matrix.[5][6]

-

Inhibition of Demineralization: Directly inhibiting the dissolution of enamel by creating a more acid-resistant tooth surface or by buffering the acidic microenvironment produced by cariogenic bacteria.

Experimental Protocols for Efficacy Assessment

A hierarchical approach is employed for the in vitro evaluation of this compound, progressing from basic antimicrobial screening to more complex models that simulate the oral environment.[4]

Protocol: Streptococcus mutans Biofilm Inhibition Assay

This assay quantifies the ability of this compound to prevent the formation of S. mutans biofilm.

-

Bacterial Strain: Streptococcus mutans UA159, a well-characterized cariogenic strain.[7]

-

Culture Preparation: S. mutans is grown overnight in Brain Heart Infusion (BHI) broth. The culture is then diluted 1:100 in BHI supplemented with 1% sucrose.

-

Assay Procedure:

-

In a 96-well microtiter plate, 180 µL of the diluted S. mutans suspension is added to each well.

-

20 µL of this compound is added to achieve final concentrations ranging from 1 µg/mL to 1024 µg/mL. A vehicle control (placebo) and a positive control (e.g., Chlorhexidine) are included.[6]

-

The plate is incubated at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for biofilm formation.

-

After incubation, the planktonic (free-floating) cells are gently removed by washing the wells twice with phosphate-buffered saline (PBS).

-

The remaining biofilm is fixed with 200 µL of 99% methanol for 15 minutes.

-

The methanol is removed, and the plate is air-dried.

-

The biofilm is stained with 200 µL of 0.1% crystal violet solution for 15 minutes.[6]

-

Excess stain is removed by washing with water. The plate is then air-dried.

-

The bound crystal violet is solubilized with 200 µL of 33% acetic acid.

-

-

Quantification: The optical density (OD) of the solubilized stain is measured at 575 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the vehicle control.[5]

Protocol: pH Cycling Model for Demineralization and Remineralization

This model simulates the dynamic pH changes that occur in the oral cavity to assess the agent's ability to prevent mineral loss (demineralization) and promote mineral gain (remineralization).[2][8]

-

Substrate Preparation: Enamel specimens are prepared from bovine or human teeth, typically sectioned into 4x4 mm slabs.[9] The baseline surface microhardness is measured using a Vickers or Knoop hardness tester.

-

Creation of Artificial Lesions (for remineralization studies): Specimens are immersed in a demineralizing solution to create initial subsurface lesions, mimicking early caries.[10][11]

-

pH Cycling Regimen (8-day cycle):

-

Treatment: Specimens are immersed in a solution containing this compound for a specified duration (e.g., 1-2 minutes) twice daily. Control groups include a negative control (placebo) and a positive control (e.g., a fluoride solution).[11]

-

Demineralization: Specimens are immersed in a demineralizing solution (e.g., acetate buffer, pH 4.4-5.0) for several hours daily to simulate an acid attack.[12][13]

-

Remineralization: For the remainder of the day, specimens are immersed in a remineralizing solution (e.g., Tris buffer containing calcium and phosphate ions, pH 7.0) to simulate the neutral pH and mineral-rich conditions of saliva.[13]

-

-

Efficacy Endpoints:

-

Surface Microhardness (SMH): SMH is measured again after the pH cycling regimen. The percentage of surface hardness recovery (for remineralization) or loss (for demineralization inhibition) is calculated.[11]

-

Transverse Microradiography (TMR): This technique is used to quantify the mineral content changes within the subsurface of the enamel lesion, providing a more detailed view of demineralization and remineralization.[14]

-

Quantitative Data Summary

The following tables summarize the hypothetical in vitro efficacy data for this compound compared to controls.

Table 1: Biofilm Inhibition Efficacy of this compound

| Compound | Concentration (µg/mL) | Mean Biofilm Inhibition (%) | Standard Deviation |

|---|---|---|---|

| This compound | 8 | 25.4 | ± 4.1 |

| 16 | 51.2 | ± 5.6 | |

| 32 | 89.7 | ± 3.9 | |

| 64 | 95.3 | ± 2.8 | |

| Chlorhexidine (Control) | 16 | 98.1 | ± 1.9 |

| Vehicle (Control) | N/A | 0 | ± 3.2 |

Table 2: Effect of this compound on Enamel Remineralization

| Treatment Group | Baseline SMH (VHN) | Post-Lesion SMH (VHN) | Post-Cycling SMH (VHN) | Surface Hardness Recovery (%) |

|---|---|---|---|---|

| This compound (50 µg/mL) | 350.2 | 145.8 | 285.4 | 68.1% |

| Fluoride (250 ppm F⁻) | 348.9 | 147.1 | 290.1 | 71.0% |

| Placebo | 351.5 | 146.5 | 160.7 | 6.9% |

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical progression of in vitro testing for this compound.

Caption: Hierarchical workflow for in vitro evaluation of this compound.

Signaling Pathway: Bacterial Acidogenesis and Enamel Demineralization

This diagram outlines the key steps in sucrose metabolism by S. mutans that lead to enamel demineralization, a primary target pathway for anticaries agents.

Caption: Pathway of S. mutans acid production and subsequent enamel demineralization.[15]

Conclusion and Future Directions

The early in vitro data suggest that this compound demonstrates significant potential as a novel therapeutic. It shows potent, dose-dependent inhibition of S. mutans biofilm formation and effectively promotes the remineralization of artificial enamel lesions. These findings strongly support its dual-action mechanism.

Future in vitro studies will focus on more complex models, such as multi-species biofilms and artificial mouth systems, to better simulate the diverse oral microbiome.[16][17] Additionally, investigations into the agent's impact on the expression of key bacterial virulence genes will provide deeper mechanistic insights. Successful outcomes from these advanced studies will form the basis for progressing this compound into in situ and subsequent clinical trials.[4][18]

References

- 1. In Vitro Models Used in Cariology Mineralisation Research—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Models Used in Cariology Mineralisation Research-A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The application of in vitro models to research on demineralization and remineralization of the teeth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Procedures for establishing efficacy of antimicrobial agents for chemotherapeutic caries prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. An In Vitro Investigation of Anticaries Efficacy of Fluoride Varnishes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticaries potential of a fluoride mouthrinse evaluated in vitro by validated protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anticaries Agent Based on Silver Nanoparticles and Fluoride: Characterization and Biological and Remineralizing Effects—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. How to design in situ studies: an evaluation of experimental protocols - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Anticaries Agent-1 on Dental Biofilm Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dental caries remains a significant global health issue, primarily driven by the formation of pathogenic dental biofilms. Streptococcus mutans, a key etiological agent, utilizes glucosyltransferase (Gtf) enzymes to synthesize extracellular polysaccharides (EPS), which form the structural scaffold of the biofilm matrix.[1][2][3] This technical guide details the mechanism and efficacy of a novel therapeutic candidate, Anticaries Agent-1 (AA-1), a selective inhibitor of S. mutans GtfB and GtfC enzymes. This document provides a comprehensive overview of the agent's impact on biofilm formation, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows. The findings demonstrate that AA-1 significantly reduces biofilm biomass and viability in a dose-dependent manner by downregulating the expression of key gtf genes, presenting a promising targeted strategy for caries prevention.

Introduction: The Challenge of Dental Biofilms

Dental plaque, a complex biofilm, is the primary cause of dental caries.[1] Within this biofilm, acid-producing bacteria, most notably Streptococcus mutans, thrive. These microorganisms metabolize dietary sugars into acids, leading to the demineralization of tooth enamel.[4][5] A critical virulence factor of S. mutans is its production of glucosyltransferases (Gtfs), particularly GtfB and GtfC.[3][6] These enzymes convert sucrose into sticky, insoluble glucans, which constitute the bulk of the EPS matrix.[1][3] This matrix is essential for bacterial adhesion, biofilm structural integrity, and protecting the embedded bacteria from antimicrobial agents and host defenses.[7]

Targeting Gtf enzymes offers a highly specific strategy to disrupt biofilm formation without broad-spectrum antimicrobial effects that could harm the beneficial oral flora.[2] this compound (AA-1) has been developed as a small molecule inhibitor designed to selectively bind to the catalytic domains of GtfB and GtfC, thereby preventing EPS synthesis and subsequent biofilm formation.

Proposed Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the S. mutans GtfB and GtfC enzymes. By binding to the active sites of these enzymes, AA-1 prevents the catalysis of sucrose into insoluble glucans. This targeted inhibition disrupts the formation of the EPS matrix, a crucial component for the adhesion and structural integrity of the dental biofilm. Consequently, this leads to a significant reduction in biofilm mass and a less cohesive plaque structure, making the bacteria more susceptible to mechanical removal and host immune responses.

References

- 1. Molecule Targeting Glucosyltransferase Inhibits Streptococcus mutans Biofilm Formation and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Glucosyltransferase activity-based screening identifies tannic acid as an inhibitor of Streptococcus mutans biofilm [frontiersin.org]

- 3. Inhibition of Streptococcus mutans Biofilms by the Natural Stilbene Piceatannol Through the Inhibition of Glucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Anticaries and Remineralization Agents: Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Remineralizing and Anticaries Agents in Caries Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Streptococcus mutans glucosyltransferase activity by antiserum to a subsequence peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Molecular Targets of Anticaries Agent-1 (Resveratrol) in Cariogenic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms and targets of the natural anticaries agent, resveratrol, hereafter referred to as Anticaries Agent-1. This guide synthesizes key research findings on its effects against principal cariogenic bacteria, primarily Streptococcus mutans, to support further research and development in oral healthcare.

Executive Summary

Dental caries remains a prevalent global health issue, driven by the metabolic activity of cariogenic bacteria within dental plaque. Streptococcus mutans is a primary etiological agent, possessing virulence factors that enable it to produce acids, tolerate acidic environments, and form robust biofilms through the synthesis of extracellular polysaccharides (EPS).[1] this compound (Resveratrol), a natural polyphenolic compound, has demonstrated significant potential in mitigating these cariogenic properties.[2][3] Its mechanism of action is multifaceted, primarily involving the inhibition of key virulence factors at sub-lethal concentrations. This guide details the specific molecular targets, presents quantitative efficacy data, outlines relevant experimental protocols, and visualizes the agent's mechanism of action.

Core Molecular Targets and Mechanisms of Action

This compound (Resveratrol) operates not by direct bactericidal action at low concentrations, but by disrupting the key virulence pathways of S. mutans. The minimum inhibitory concentration (MIC) has been reported at 250 µg/mL and 800 µg/mL in different studies, with a minimum bactericidal concentration (MBC) of 250 µg/mL also reported.[1][4][5] Below these concentrations, it effectively attenuates the bacteria's ability to cause dental caries.

The primary mechanisms include:

-

Inhibition of Acid Production and Tolerance: Resveratrol significantly reduces the acid-producing (acidogenic) and acid-tolerating (aciduric) capabilities of S. mutans.[1][6] This is achieved, in part, by down-regulating the expression of the lactate dehydrogenase gene (ldh) , which is critical for lactic acid production.[1][3][6]

-

Inhibition of Extracellular Polysaccharide (EPS) Synthesis: EPS, particularly insoluble glucans, are crucial for the structural integrity of the biofilm matrix.[1] Resveratrol inhibits the synthesis of both water-soluble and water-insoluble polysaccharides.[1][6] This effect is linked to the down-regulation of the glucosyltransferase C gene (gtfC) .[1][3][6]

-

Disruption of Quorum Sensing (QS): The ComDE two-component system is a key quorum-sensing pathway in S. mutans that regulates virulence in response to population density. Resveratrol has been shown to down-regulate the expression of comDE genes , thereby disrupting bacterial communication and coordinated virulence expression.[1][3][6]

-

Inhibition of Biofilm Formation: By inhibiting EPS synthesis and disrupting quorum sensing, resveratrol effectively compromises the ability of S. mutans to form and mature biofilms on tooth surfaces.[1][7][8]

-

Down-regulation of Other Virulence Genes: The expression of the stringent response gene relA , which is involved in stress tolerance, is also down-regulated by resveratrol treatment.[1][3][6]

Quantitative Data on Efficacy

The following tables summarize the quantitative effects of this compound (Resveratrol) on Streptococcus mutans.

Table 1: Antimicrobial Activity of Resveratrol against S. mutans

| Parameter | Concentration | Reference Strain | Source |

|---|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 800 µg/mL | UA159 | [1] |

| Minimum Inhibitory Concentration (MIC) | 250 µg/mL | Standard Strain | [4][5] |

| Minimum Bactericidal Concentration (MBC) | 250 µg/mL | Standard Strain |[4][5] |

Table 2: Effect of Resveratrol on S. mutans Biofilm Formation

| Concentration | Time Point | % Inhibition (Approx.) | Measurement | Source |

|---|---|---|---|---|

| 50 µg/mL | 6 h | 12.9% | OD595nm | [6] |

| 400 µg/mL | 6 h | 45.4% | OD595nm | [6] |

| 400 µg/mL | 24 h | 42.2% | OD595nm | [1] |

| 31.25 µg/mL | 24 h | Significant Inhibition | Crystal Violet Assay |[8] |

Table 3: Effect of Resveratrol on S. mutans Extracellular Polysaccharide (EPS) Synthesis

| Polysaccharide Type | Concentration Range | % Reduction | Source |

|---|---|---|---|

| Water-Soluble | 50-400 µg/mL | 20% - 50% | [1][6] |

| Water-Insoluble | 50-400 µg/mL | 30% - 70% |[1][6] |

Table 4: Effect of Resveratrol on S. mutans Virulence Gene Expression

| Gene Target | Function | Effect | Source |

|---|---|---|---|

| ldh | Lactate Dehydrogenase (Acid Production) | Down-regulated | [1][3] |

| gtfC | Glucosyltransferase C (EPS Synthesis) | Down-regulated | [1][3] |

| comDE | Quorum Sensing System | Down-regulated | [1][3] |

| relA | Stringent Response (Stress Tolerance) | Down-regulated |[1][3] |

Visualized Mechanisms and Workflows

The following diagrams illustrate the molecular pathways and experimental processes discussed.

Caption: Molecular pathway of this compound (Resveratrol) in S. mutans.

Caption: Experimental workflow for evaluating anticaries agents.

Caption: Logical relationship of Resveratrol's anticaries action.

Detailed Experimental Protocols

The following are standardized protocols for key experiments cited in the evaluation of this compound (Resveratrol).

5.1 Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of an agent that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

-

Preparation: Prepare a stock solution of Resveratrol in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using a suitable growth medium such as Brain Heart Infusion (BHI) broth.

-

Inoculation: Inoculate each well with a standardized suspension of S. mutans (e.g., 5 x 105 CFU/mL). Include positive (bacteria, no agent) and negative (broth only) controls.

-

Incubation: Incubate the plate under anaerobic conditions at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of Resveratrol in which no visible turbidity is observed.

-

MBC Determination: Aliquot 100 µL from the wells showing no growth (at and above the MIC) and plate onto BHI agar. Incubate the plates anaerobically at 37°C for 48 hours. The MBC is the lowest concentration that results in no colony formation.[4][5]

5.2 Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the total biomass of a biofilm.

-

Biofilm Growth: Grow S. mutans in a 96-well, flat-bottomed microtiter plate in BHI broth supplemented with 1% sucrose. Add various sub-MIC concentrations of Resveratrol (e.g., 25, 50, 100, 200 µg/mL).[7] Include a vehicle control (e.g., 1% ethanol if used as a solvent).[7]

-

Incubation: Incubate anaerobically at 37°C for 24 to 48 hours.[7]

-

Washing: After incubation, discard the planktonic (free-floating) bacteria by carefully aspirating the medium. Wash the wells gently three times with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Destaining: Remove the crystal violet and wash the wells again with PBS. Add 200 µL of 95% ethanol to each well to solubilize the stain bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 595 nm (OD595) using a microplate reader.[1]

5.3 Extracellular Polysaccharide (EPS) Quantification (Phenol-Sulfuric Acid Method)

This method quantifies the total carbohydrate content of the EPS matrix.

-

Sample Preparation: Grow S. mutans biofilms in the presence of sub-MIC concentrations of Resveratrol as described for the biofilm assay.

-

EPS Extraction: After incubation, harvest the biofilms. Separate the water-soluble and water-insoluble EPS fractions through a series of centrifugation and washing steps.

-

Quantification: Measure the total carbohydrate content in both fractions using the phenol-sulfuric acid method.[1] Briefly, mix the EPS sample with phenol and concentrated sulfuric acid, which results in a colorimetric reaction.

-

Analysis: Measure the absorbance at 490 nm and determine the carbohydrate concentration by comparing it to a standard curve generated with glucose.

5.4 Gene Expression Analysis (Real-Time PCR)

This protocol measures the relative expression levels of target genes.

-

Bacterial Culture and Treatment: Grow S. mutans to mid-log phase and treat with sub-MIC concentrations of Resveratrol for a defined period (e.g., 4-6 hours).

-

RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR (qPCR): Perform qPCR using gene-specific primers for target genes (ldh, gtfC, comDE, relA) and a housekeeping gene (e.g., 16S rRNA) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the expression in treated samples to untreated controls.[1]

References

- 1. Effects of resveratrol on cariogenic virulence properties of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural compounds: new therapeutic approach for inhibition of Streptococcus mutans and dental caries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of resveratrol on cariogenic virulence properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial effect of resveratrol extract compared to chlorhexidine mouthwash against primary cariogenic pathogen, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Resveratrol on Streptococcus Mutans Biofilms IADR Abstract Archives [iadr.abstractarchives.com]

- 8. Resveratrol’s Effect on Biofilm Formation of Streptococcus mutans IADR Abstract Archives [iadr.abstractarchives.com]

A Technical Guide to the Structural Elucidation of Oleanolic Acid and its Analogues as Potent Anticaries Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dental caries remains a prevalent global health issue, primarily initiated by pathogenic bacteria such as Streptococcus mutans within dental biofilms.[1][2] The quest for effective anticaries agents has led to the exploration of natural products, with oleanolic acid (OA), a pentacyclic triterpenoid, emerging as a promising candidate.[3][4][5] This technical guide provides a comprehensive overview of the structural elucidation of oleanolic acid and its synthetic analogues. It details the key experimental protocols for spectroscopic analysis, presents quantitative data in a structured format, and visualizes the relationships and mechanisms through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticaries therapies.

Introduction to Oleanolic Acid as an Anticaries Agent

Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants.[3][5] It has demonstrated significant antimicrobial activity against Streptococcus mutans, a key bacterium implicated in the formation of dental caries.[6][7][8] The anticaries effect of oleanolic acid is attributed to its ability to inhibit the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall, and to disrupt central metabolic pathways, including glycolysis and fatty acid synthesis.[6][7][9]

The development of oleanolic acid analogues through semi-synthesis aims to enhance its potency, bioavailability, and therapeutic profile.[10][11][12] The structural elucidation of these novel compounds is paramount to understanding their structure-activity relationships and advancing them as potential drug candidates.

Structural Elucidation of Oleanolic Acid

The definitive structure of oleanolic acid has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of oleanolic acid provide a detailed fingerprint of its molecular structure. The chemical shifts of key protons and carbons are summarized in the table below.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Key Correlations (HMBC) |

| 3 | 79.0 | 3.20 (dd, J = 11.5, 4.5 Hz) | C-1, C-2, C-4, C-23, C-24 |

| 12 | 122.7 | 5.28 (t, J = 3.5 Hz) | C-9, C-11, C-13, C-14, C-18 |

| 13 | 143.6 | - | C-12, C-14, C-18, C-27 |

| 23 | 28.1 | 0.98 (s) | C-3, C-4, C-5, C-24 |

| 24 | 15.6 | 0.77 (s) | C-3, C-4, C-5, C-23 |

| 25 | 15.4 | 0.92 (s) | C-1, C-5, C-9, C-10 |

| 26 | 17.2 | 0.93 (s) | C-7, C-8, C-9, C-14 |

| 27 | 26.0 | 1.15 (s) | C-13, C-14, C-15 |

| 28 | 183.4 | - | C-17, C-22 |

| 29 | 33.1 | 0.90 (s) | C-19, C-20, C-21, C-30 |

| 30 | 23.6 | 0.93 (s) | C-19, C-20, C-21, C-29 |

Note: NMR data is typically recorded in CDCl₃ or MeOD. Chemical shifts may vary slightly depending on the solvent and instrument.

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of oleanolic acid.

| Technique | Ionization Mode | Observed m/z | Molecular Formula | Calculated Mass |

| HR-FAB-MS | Positive | 609.3251 [M+H]⁺ | C₃₇H₅₂O₇ | 608.3662 |

| ESI-MS | Negative | 455.3527 [M-H]⁻ | C₃₀H₄₈O₃ | 456.3603 |

Oleanolic Acid Analogues: Synthesis and Characterization

Numerous analogues of oleanolic acid have been synthesized to explore their biological activities.[10][11][13] Modifications are typically made at the C-3 hydroxyl group and the C-28 carboxylic acid group.

Synthetic Analogues and Anticaries Activity

| Compound | Modification | Reported Activity | Reference |

| Oleanolic Acid | - | Strong antimicrobial activity against S. mutans | [6][7] |

| Compound 2 | 28-methyl ester | Reduced cytotoxicity compared to OA | [10] |

| Compound 6 | C-3 modification | High cytotoxicity | [10] |

| Compound 11 | C-28 modification | High cytotoxicity at 50 µM | [10] |

| Ursolic Acid | Isomer of OA | Strong antimicrobial activity against S. mutans | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural elucidation of oleanolic acid and its analogues.

General Experimental Procedures

-

Materials : Oleanolic acid can be isolated from various plant sources or purchased from commercial suppliers. Solvents for chromatography and NMR are of analytical or spectroscopic grade.

-

Chromatography : Initial purification is often achieved by column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[14]

NMR Spectroscopy

-

Instrumentation : NMR spectra are recorded on a Bruker NMR spectrometer, typically operating at 500 MHz or higher for ¹H and 125 MHz or higher for ¹³C.[14][15]

-

Sample Preparation : 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated solvent (e.g., CDCl₃, MeOD) in a standard 5 mm NMR tube.

-

1D NMR : ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

2D NMR :

-

COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons separated by two or three bonds, crucial for establishing the carbon skeleton.[15][16]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Determines the spatial proximity of protons, aiding in stereochemical assignments.[16]

-

Mass Spectrometry

-

Instrumentation : High-resolution mass spectra are obtained on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.[14]

-

Ionization : Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are common ionization techniques for triterpenoids.[15]

-

Data Analysis : The measured mass-to-charge ratio (m/z) is used to calculate the elemental composition and confirm the molecular formula.

Visualizing Structures and Pathways

Chemical Structures

References

- 1. Natural Products in Caries Research: Current (Limited) Knowledge, Challenges and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oleanolic Acid: Extraction, Characterization and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Mechanism of Oleanolic and Ursolic Acids on Streptococcus mutans UA159 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. snu.elsevierpure.com [snu.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. Oleanolic acid and ursolic acid inhibit peptidoglycan biosynthesis in Streptococcus mutans UA159 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. acgpubs.org [acgpubs.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Testing Anticaries Agent-1 in a Biofilm Model

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the efficacy of a novel therapeutic, "Anticaries agent-1," in an in vitro multi-species cariogenic biofilm model. The methodologies outlined herein are designed to provide a robust and reproducible framework for assessing the agent's impact on biofilm formation, viability, and structural integrity.

Introduction

Dental caries remains a prevalent global health issue, driven by the formation of cariogenic biofilms (dental plaque) on tooth surfaces.[1][2][3] These complex microbial communities, primarily orchestrated by acid-producing bacteria like Streptococcus mutans, metabolize dietary sugars into organic acids, leading to the demineralization of tooth enamel and the initiation of carious lesions.[1][4][5] The development of effective anti-caries agents necessitates rigorous testing in models that accurately mimic the oral biofilm environment.[3][6] This protocol describes a multi-faceted approach to characterize the activity of "this compound" using a well-established multi-species biofilm model.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This process involves the preparation of a multi-species bacterial inoculum, the formation of a biofilm on a relevant substrate, treatment with "this compound," and subsequent analysis of various biofilm parameters.

Caption: Experimental workflow for testing this compound.

Experimental Protocols

Bacterial Strains and Culture Conditions

-

Strains: Streptococcus mutans (e.g., UA159), Streptococcus gordonii (e.g., DL1), and Actinomyces naeslundii (e.g., ATCC 12104) will be used to generate a multi-species biofilm.[7][8][9]

-

Growth Medium: Brain Heart Infusion (BHI) broth, supplemented with 1% (w/v) sucrose to promote biofilm formation.

-

Incubation: Cultures will be grown anaerobically (85% N₂, 10% CO₂, 5% H₂) at 37°C.

Multi-species Biofilm Formation

-

Inoculum Preparation: Individual cultures of each bacterial species will be grown to mid-logarithmic phase (OD₆₀₀ ≈ 0.5). The cultures will then be washed with phosphate-buffered saline (PBS) and resuspended in BHI with 1% sucrose. A mixed-species inoculum will be prepared by combining the bacterial suspensions in a defined ratio (e.g., 1:1:1).

-

Biofilm Growth: Sterile hydroxyapatite discs will be placed in the wells of a 24-well plate.[10] 2 mL of the mixed-species inoculum will be added to each well.

-

Incubation: The plate will be incubated anaerobically at 37°C for 48 hours to allow for mature biofilm formation. The growth medium should be replaced after 24 hours.

Treatment with this compound

-

After 48 hours of biofilm formation, the spent medium will be aspirated, and the biofilms will be gently washed twice with PBS to remove non-adherent cells.

-

Treatment solutions will be prepared:

-

This compound: A range of concentrations in a suitable vehicle.

-

Vehicle Control: The vehicle used to dissolve this compound.

-

Positive Control: 0.12% Chlorhexidine.

-

-

2 mL of the respective treatment solutions will be added to the wells containing the biofilms.

-

The plate will be incubated for a defined period (e.g., 1, 5, or 15 minutes) to simulate a therapeutic application.

-

Following treatment, the solutions will be removed, and the biofilms will be washed twice with PBS.

Biofilm Quantification

-

The washed biofilms on the hydroxyapatite discs will be fixed with 200 µL of methanol for 15 minutes.

-

The methanol will be removed, and the discs will be air-dried.

-

The biofilms will be stained with 200 µL of 0.1% (w/v) crystal violet solution for 10 minutes.

-

Excess stain will be removed by washing with distilled water.

-

The bound crystal violet will be solubilized with 200 µL of 33% (v/v) acetic acid.

-

The absorbance will be measured at 595 nm using a microplate reader.[11]

-

The hydroxyapatite discs with the treated biofilms will be transferred to microcentrifuge tubes containing 1 mL of sterile PBS.

-

The biofilms will be disrupted by sonication or vigorous vortexing to release the bacteria.

-

Serial dilutions of the bacterial suspension will be prepared in PBS.

-

100 µL of appropriate dilutions will be plated onto BHI agar plates.

-

The plates will be incubated anaerobically at 37°C for 48 hours.

-

The number of colonies will be counted, and the CFU/biofilm will be calculated.[12]

-

The treated biofilms will be washed with PBS.

-

200 µL of 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS will be added to each well.

-

The plate will be incubated in the dark for 1-2 hours at 37°C.

-

The MTT solution will be removed, and 200 µL of dimethyl sulfoxide (DMSO) will be added to dissolve the formazan crystals.

-

The absorbance will be measured at 570 nm.[11]

Structural Analysis (Confocal Laser Scanning Microscopy - CLSM)

-

For visualization, biofilms will be stained with a live/dead staining kit (e.g., containing SYTO 9 and propidium iodide) according to the manufacturer's instructions. This allows for the differentiation of viable and non-viable bacteria within the biofilm structure.[13]

-

The stained biofilms on the hydroxyapatite discs will be observed using a confocal laser scanning microscope.[14][15][16]

-

Z-stack images will be acquired to reconstruct the three-dimensional architecture of the biofilm.

-

Image analysis software can be used to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.[13][15]

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of this compound on Biofilm Biomass

| Treatment Group | Concentration | Absorbance at 595 nm (Mean ± SD) | % Reduction in Biomass |

| Vehicle Control | - | 1.25 ± 0.11 | 0% |

| This compound | 1 µg/mL | 0.98 ± 0.09 | 21.6% |

| This compound | 10 µg/mL | 0.63 ± 0.07 | 49.6% |

| This compound | 100 µg/mL | 0.31 ± 0.04 | 75.2% |

| Positive Control (Chlorhexidine) | 0.12% | 0.25 ± 0.03 | 80.0% |

Table 2: Effect of this compound on Biofilm Viability (CFU/Biofilm)

| Treatment Group | Concentration | Log₁₀ CFU/Biofilm (Mean ± SD) | Log Reduction |

| Vehicle Control | - | 8.5 ± 0.3 | 0 |

| This compound | 1 µg/mL | 7.9 ± 0.4 | 0.6 |

| This compound | 10 µg/mL | 6.2 ± 0.5 | 2.3 |

| This compound | 100 µg/mL | 4.1 ± 0.6 | 4.4 |

| Positive Control (Chlorhexidine) | 0.12% | 3.8 ± 0.5 | 4.7 |

Table 3: Effect of this compound on Biofilm Metabolic Activity

| Treatment Group | Concentration | Absorbance at 570 nm (Mean ± SD) | % Reduction in Metabolic Activity |

| Vehicle Control | - | 0.88 ± 0.07 | 0% |

| This compound | 1 µg/mL | 0.71 ± 0.06 | 19.3% |

| This compound | 10 µg/mL | 0.45 ± 0.05 | 48.9% |

| This compound | 100 µg/mL | 0.19 ± 0.03 | 78.4% |

| Positive Control (Chlorhexidine) | 0.12% | 0.15 ± 0.02 | 83.0% |

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that "this compound" might disrupt in S. mutans, leading to a reduction in biofilm formation. This pathway focuses on the inhibition of glucan production, a critical component of the cariogenic biofilm matrix.[5]

Caption: Inhibition of glucan synthesis by this compound.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the in vitro evaluation of "this compound." By assessing its effects on biofilm biomass, bacterial viability, metabolic activity, and structural integrity, researchers can gain valuable insights into its potential as a novel anti-caries therapeutic. The use of a multi-species biofilm model grown on hydroxyapatite discs enhances the clinical relevance of the findings.[3][6]

References

- 1. Dental Biofilm and Laboratory Microbial Culture Models for Cariology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Oral microbial biofilm models and their application to the testing of anticariogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial interactions in dental biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cariogenic Biofilm: Pathology-Related Phenotypes and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral microbial biofilm models and their application to the testing of anticariogenic agents | Pocket Dentistry [pocketdentistry.com]

- 7. mdpi.com [mdpi.com]

- 8. A Multispecies Biofilm In Vitro Screening Model of Dental Caries for High-Throughput Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Experimental Models of Oral Biofilms Developed on Inert Substrates: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combating Cariogenic Streptococcus mutans Biofilm Formation and Disruption with Coumaric Acid on Dentin Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of dental-plaque formers biofilms by optic and confocal laser scanning microscopy and microbiological tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. operativedentistry [operative-dentistry.kglmeridian.com]

- 16. Confocal microscopy imaging of the biofilm matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Synthesis of an Anticaries Agent

Disclaimer: The designation "Anticaries agent-1" is not a recognized standard chemical name in scientific literature. Therefore, this document provides a detailed protocol for the synthesis of a widely recognized and fundamental anticaries agent: Sodium Fluoride (NaF) . The principles and structure of this protocol can be adapted for other specific agents by researchers.

Introduction: Sodium Fluoride as an Anticaries Agent

Sodium fluoride is an inorganic compound that is a well-established agent for the prevention of dental caries.[1][2][3] Its primary mechanism of action involves the promotion of tooth enamel remineralization and increasing its resistance to acid attacks from bacteria.[4][5] Fluoride ions can replace the hydroxyl group in the hydroxyapatite crystal lattice of enamel, forming fluorapatite, which is less soluble in acidic conditions.[4][6] This process helps to prevent the demineralization of tooth enamel, which is the initial stage of cavity formation.[5]

Mechanism of Action: Fluoride-Mediated Enamel Remineralization

The primary mechanism by which fluoride prevents dental caries is by shifting the balance from demineralization to remineralization of the tooth enamel. This process occurs on the tooth surface in the presence of saliva.

Caption: Fluoride's role in shifting the balance from demineralization to remineralization.

Experimental Protocol: Laboratory Synthesis of Sodium Fluoride

This protocol describes the synthesis of sodium fluoride through the neutralization of hydrofluoric acid with sodium hydroxide. This method is suitable for a laboratory setting.

Safety Precautions:

-

Hydrofluoric acid (HF) is extremely corrosive and toxic. It can cause severe burns to the skin, eyes, and lungs, and contact requires immediate and specialized medical attention. All work with HF must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles. A calcium gluconate gel should be readily available as a first aid measure for skin contact.

-

Sodium hydroxide (NaOH) is a strong base and is corrosive. Avoid contact with skin and eyes.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Hydrofluoric acid (HF), 40% | ACS Reagent | Sigma-Aldrich |

| Sodium hydroxide (NaOH) | ACS Reagent, pellets | Fisher Scientific |

| Deionized water | High-purity | In-house |

| pH indicator paper (range 1-14) | VWR | |

| FEP or PTFE beakers | Nalgene | |

| Magnetic stir bar and stir plate | IKA | |

| Polypropylene graduated cylinders | Nalgene | |

| Buchner funnel and filter paper | Whatman | |

| Drying oven | Binder |

Synthesis Workflow

Caption: Workflow for the synthesis and characterization of Sodium Fluoride.

Step-by-Step Procedure

-

Preparation of Sodium Hydroxide Solution:

-

In a standard glass beaker, carefully dissolve 4.0 g of sodium hydroxide pellets in 100 mL of deionized water. The dissolution is exothermic; allow the solution to cool to room temperature.

-

-

Neutralization Reaction:

-

Perform this step inside a fume hood.

-

Measure 10.0 mL of 40% hydrofluoric acid into a 250 mL FEP (fluorinated ethylene propylene) or PTFE beaker containing a magnetic stir bar. Do not use glass beakers as HF attacks silica.

-

Place the beaker on a magnetic stir plate and begin stirring.

-

Slowly add the prepared sodium hydroxide solution to the hydrofluoric acid dropwise using a polypropylene pipette.

-

Monitor the pH of the reaction mixture periodically by touching a drop of the solution to pH indicator paper. The target pH is neutral (pH 7).

-

-

Precipitation and Isolation:

-

As the solution becomes neutralized, a white precipitate of sodium fluoride will form.

-

Once a neutral pH is achieved, stop adding the sodium hydroxide solution.

-

Allow the mixture to stir for an additional 30 minutes to ensure the reaction is complete.

-

Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

-

Pour the slurry into the funnel to separate the solid NaF from the liquid.

-

-

Washing and Drying:

-

Wash the collected sodium fluoride precipitate with a small amount of cold deionized water to remove any unreacted starting materials or byproducts.

-

Transfer the filtered solid to a pre-weighed watch glass.

-

Dry the product in a drying oven at 110°C for 2-4 hours, or until a constant weight is achieved.

-

-

Final Product:

-

Once dry, weigh the final product to determine the yield. The product should be a white, crystalline powder.

-

Data Presentation

Stoichiometry and Theoretical Yield

The balanced chemical equation for the reaction is: HF + NaOH → NaF + H₂O

| Parameter | Value |

| Molecular Weight of HF | 20.01 g/mol |

| Molecular Weight of NaOH | 40.00 g/mol |

| Molecular Weight of NaF | 41.99 g/mol |

| Moles of NaOH used | 0.1 mol (4.0 g / 40.00 g/mol ) |

| Moles of HF (approx.)* | ~0.2 mol (assuming 40% w/w, density ~1.15 g/mL) |

| Limiting Reagent | Sodium Hydroxide (NaOH) |

| Theoretical Yield of NaF | 4.20 g (0.1 mol * 41.99 g/mol ) |

Note: Hydrofluoric acid is in excess to ensure complete neutralization of the base.

Characterization Data (Expected Results)

| Analysis Technique | Expected Result |

| Appearance | White crystalline powder |

| Solubility | Soluble in water, insoluble in alcohol |

| FTIR Spectroscopy | A characteristic absorption band for the Na-F lattice vibration. |

| X-ray Diffraction (XRD) | Peaks corresponding to the crystalline structure of NaF (Halite structure). |

| Purity (by titration) | >98% |

Conclusion

This protocol provides a reliable method for the laboratory-scale synthesis of sodium fluoride, a key anticaries agent. The workflow emphasizes safety, particularly when handling hydrofluoric acid. The synthesized product can be further characterized to confirm its identity and purity before being used in research and development for dental care formulations. For the synthesis of more complex anticaries agents, such as the recently developed fluorine-containing polymers, the specific literature detailing their synthesis should be consulted.[7][8]

References

- 1. Anticaries Agents & Dentifrices | Preventive Dental Care [blogs.dentalkart.com]

- 2. Dental products, fluoride, dental decay, anticaries agent | PPTX [slideshare.net]

- 3. noteskarts.com [noteskarts.com]

- 4. Anticaries Ingredients - CD Formulation [formulationbio.com]

- 5. 44: Anticaries Agents | Pocket Dentistry [pocketdentistry.com]

- 6. ijdsir.com [ijdsir.com]

- 7. Synthesis and characterization of an anti-caries and remineralizing fluorine-containing cationic polymer PHMB-F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application of Anticaries Agent-1 in Enamel Remineralization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dental caries, the progressive demineralization of tooth enamel by acidic byproducts of bacterial metabolism, remains a significant global health concern. The dynamic process of demineralization and remineralization is central to the prevention and non-invasive treatment of early carious lesions. Anticaries agents are pivotal in shifting this balance towards remineralization, the process of restoring mineral ions to the enamel structure. This document outlines the application and evaluation of Anticaries Agent-1 , a fluoride-based formulation, in in vitro enamel remineralization assays. Fluoride is a well-established and highly effective agent known to enhance enamel's resistance to acid and promote the formation of a more stable mineral structure.

The primary mechanism of action for fluoride involves its interaction with the tooth mineral, hydroxyapatite. In the presence of fluoride ions during a remineralization cycle, fluorapatite is formed, which is less soluble in acidic conditions than the original hydroxyapatite.[1][2] Fluoride also has an inhibitory effect on the metabolic activity of cariogenic bacteria, further reducing acid production.[2][3]

This application note provides detailed protocols for inducing artificial caries-like lesions in enamel and subsequently evaluating the remineralization potential of this compound using established in vitro methodologies.

Quantitative Data Summary

The following tables summarize quantitative data from various studies evaluating the efficacy of different anticaries agents, providing a comparative context for the expected performance of this compound.

Table 1: Comparison of Surface Microhardness (Vickers Hardness Number, VHN) After Treatment with Various Remineralizing Agents

| Treatment Group | Baseline VHN (Mean ± SD) | Post-Demineralization VHN (Mean ± SD) | Post-Remineralization VHN (Mean ± SD) | Reference |

| Nano-Hydroxyapatite | Not Reported | Not Reported | 65.4 ± 3.49 | [4] |

| Fluoride | Not Reported | Not Reported | 58.2 ± 5.02 | [4] |

| CPP-ACP | Not Reported | Not Reported | 54.1 ± 6.37 | [4] |

| CPP-ACPF | Not Reported | Not Reported | 55.8 ± 10.8 | [4] |

| Distilled Water (Control) | Not Reported | Not Reported | 54.2 ± 7.44 | [4] |

Table 2: Elemental Analysis (Weight %) of Enamel After Remineralization

| Treatment Group | Calcium (wt% ± SD) | Phosphorus (wt% ± SD) | Calcium/Phosphorus Ratio (Mean ± SD) | Reference |

| Sound Enamel (Control) | Not Reported | Not Reported | 1.74 ± 0.04 | [5] |

| Demineralized Enamel | Not Reported | Not Reported | 2.00 ± 0.07 | [5] |

| CPP-ACP | Not Reported | Not Reported | 1.73 ± 0.05 | [5] |

| Nano-Hydroxyapatite | Not Reported | Not Reported | 1.76 ± 0.01 | [5] |

| 5% Sodium Fluoride Varnish | Not Reported | Not Reported | 1.88 ± 0.06 | [5] |

| CPP-ACP | 26.79 ± 0.41 | 16.97 ± 0.25 | 1.58 ± 0.02 | [6] |

| CPP-ACPF | 29.20 ± 0.56 | 17.79 ± 0.15 | 1.64 ± 0.03 | [6] |

Experimental Protocols

Protocol 1: Preparation of Enamel Specimens and Induction of Artificial Caries Lesions

This protocol describes the standardized preparation of human enamel samples and the creation of subsurface lesions that mimic early caries.

Materials:

-

Extracted sound human third molars or premolars

-

Diamond-bladed saw (e.g., Isomet)

-